Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
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Overview
Description
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is a chemical compound with a complex structure that includes a piperidine ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is often preferred due to their ability to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and formamido-containing molecules. Examples include:
- Methyl (2R)-2-{[(2S)-piperidin-2-yl]amino}propanoate
- Ethyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
Uniqueness
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate, also known by its CAS number 1808068-73-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 214.26 g/mol
- Structure : The compound features a piperidine ring, which is significant for its biological interactions.
The specific mechanism of action for this compound is not extensively documented. However, compounds containing piperidine moieties often interact with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Research indicates that piperidine derivatives can exhibit anti-inflammatory and analgesic effects through modulation of these systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine possess notable antimicrobial properties. For instance, a study evaluating various piperidine compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.5 µg/mL . While specific data on this compound is limited, its structural similarity to these active derivatives suggests potential efficacy.
Anti-inflammatory Effects
Piperidine-based compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various cell models. For example, a study focusing on piperidine derivatives found that certain compounds significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells . This suggests that this compound may exhibit similar anti-inflammatory properties.
Case Studies
Pharmacological Applications
Given its structural characteristics, this compound could potentially be utilized in treating:
- Inflammatory Disorders : Due to its potential anti-inflammatory effects.
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Neurological Conditions : Leveraging its possible neuroprotective properties.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-piperidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
JKLPEUPOHNTJKR-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCCCN1 |
Origin of Product |
United States |
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